

Streptothricin E chemical structure and molecular formula

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Compound of Interest

Compound Name: Streptothricin E

Cat. No.: B1681147

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An In-depth Technical Guide to **Streptothricin E** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, molecular formula, physicochemical properties, and biological activities of **Streptothricin E**. It includes detailed experimental protocols for its analysis and isolation, as well as a discussion of its mechanism of action and resistance.

Chemical Structure and Molecular Formula

Streptothricin E is a member of the streptothricin class of antibiotics, which are characterized by a unique chemical scaffold. This scaffold consists of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer of β -lysine.^{[1][2]} The individual members of the streptothricin family are distinguished by the number of β -lysine residues in this polymer chain.

Streptothricin E contains two β -lysine residues. Its chemical structure is presented below:

Molecular Formula: $C_{25}H_{46}N_{10}O_9$ ^{[1][3]}

IUPAC Name: [(2R,3R,4S,5R,6R)-6-[[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[[(3S)-3-amino-6-[[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate^[1]

CAS Number: 3776-38-3[3][4]

Physicochemical and Pharmacokinetic Properties

Streptothricins are known for their high water solubility.[5][6] A summary of the key quantitative data for **Streptothricin E** and related compounds is provided in the table below. It is important to note that while some data is specific to **Streptothricin E**, other values are reported for the general class of streptothricins or for closely related analogs like Streptothricin F.

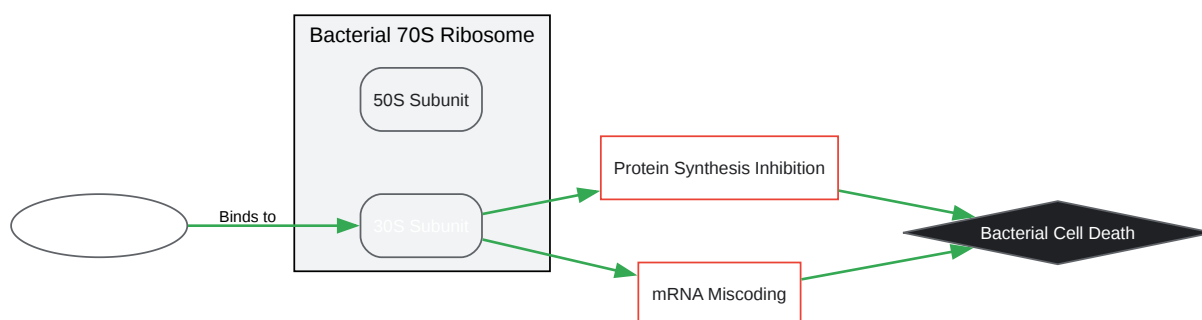
Property	Value	Notes
Molecular Weight	630.69 g/mol	For Streptothricin E.[3]
Exact Mass	630.34492308 Da	For Streptothricin E.[1]
Topological Polar Surface Area	324 Å ²	For Streptothricin E.[1]
Solubility	High in water	General characteristic of streptothricins.[5][6] A stock solution of nourseothricin sulfate (a mixture of streptothricins) can be prepared at 200 mg/mL in water.[7]
Stability	Crystalline salts are highly stable (10 years at 4°C, 2 years at 20°C). Stock solutions are stable for up to 4 weeks at 4°C.	Data for nourseothricin sulfate. [7]
Toxicity (LD ₅₀ in mice)	26 mg/kg	For Streptothricin E.[5][6]

Mechanism of Action and Signaling Pathway

Streptothricins exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.[8] Specifically, they bind to the 30S subunit of the 70S ribosome.[2][9] This interaction leads to an inhibition of protein synthesis and also causes misreading of the mRNA template, resulting in the incorporation of incorrect amino acids into

the growing polypeptide chain.[1][5] This dual action of inhibiting protein synthesis and inducing miscoding is a potent mechanism for bacterial cell death.

The following diagram illustrates the mechanism of action of **Streptothricin E** on the bacterial ribosome.



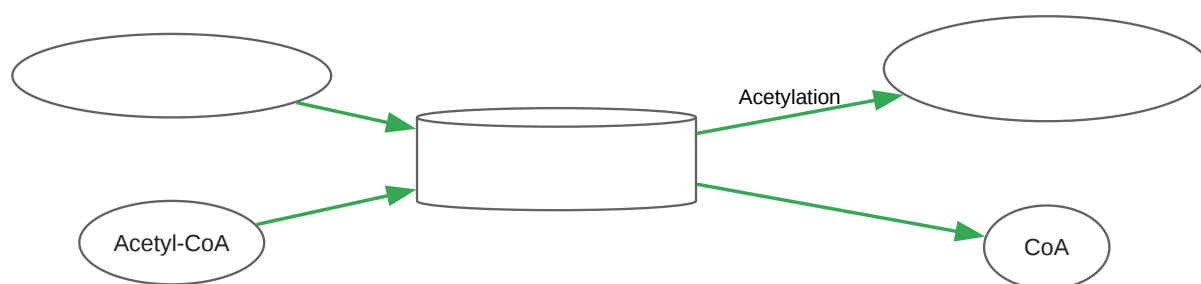
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Mechanism of action of **Streptothricin E** on the bacterial ribosome.

Mechanism of Resistance

The primary mechanism of bacterial resistance to streptothricins is through enzymatic inactivation.[1][5][6] This is mediated by a class of enzymes known as streptothricin acetyltransferases (SATs).[1][5][8] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β -amino group of the β -lysine residues of the streptothricin molecule.[1][3] This acetylation prevents the antibiotic from binding to its ribosomal target, thus rendering it ineffective.

The diagram below depicts the enzymatic inactivation of **Streptothricin E**.



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Enzymatic inactivation of **Streptothricin E** by streptothricin acetyltransferase.

Experimental Protocols

HPLC Analysis of Streptothricin E

The following protocol is adapted from a published method for the analysis of streptothricin complexes and can be used for the quantification of **Streptothricin E**.^{[10][11]}

Objective: To separate and quantify **Streptothricin E** from a mixture.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 analytical column
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Octane-1-sulfonic acid sodium salt
- Deionized water
- **Streptothricin E** standard

Procedure:

- **Mobile Phase Preparation:** Prepare an aqueous solution of acetonitrile containing trifluoroacetic acid and octane-1-sulfonic acid sodium salt. The exact composition may need to be optimized for the specific C18 column used.
- **Sample Preparation:** If analyzing a biological matrix, perform a protein precipitation step with acetonitrile. Centrifuge the sample to remove precipitated proteins and collect the supernatant for injection.
- **HPLC Conditions:**
 - **Column:** Reversed-phase C18
 - **Mobile Phase:** Aqueous acetonitrile with TFA and octane-1-sulfonic acid sodium salt.
 - **Detection:** UV at 210 nm.
 - **Flow Rate:** Typically 1.0 mL/min, but may require optimization.
 - **Injection Volume:** 10-20 µL.
- **Analysis:** Inject the prepared sample and the **Streptothricin E** standard. The retention times of the streptothricins increase with their molecular weight, so Streptothricin F will elute before **Streptothricin E**, which will elute before Streptothricin D and C.[\[10\]](#)
- **Quantification:** Create a standard curve using known concentrations of the **Streptothricin E** standard to quantify the amount in the sample.

Isolation and Purification of Streptothricin E

This protocol outlines a general procedure for the isolation of streptothricins from a fermentation broth, which can be specifically adapted for **Streptothricin E**.[\[12\]](#)[\[13\]](#)

Objective: To isolate and purify **Streptothricin E** from a Streptomyces fermentation broth.

Materials:

- Fermentation broth from a **Streptothricin E**-producing Streptomyces strain.

- Filter paper and Buchner funnel or centrifugation equipment.
- Adsorbent resin (e.g., Norite).
- Elution solvent (e.g., 0.8 N formic acid in 1:1 methanol-water).
- Ion-exchange resin chromatography system.
- Preparative Reversed-Phase HPLC (RP-HPLC) system.
- Solvents for chromatography (e.g., acetonitrile, water, appropriate buffers).

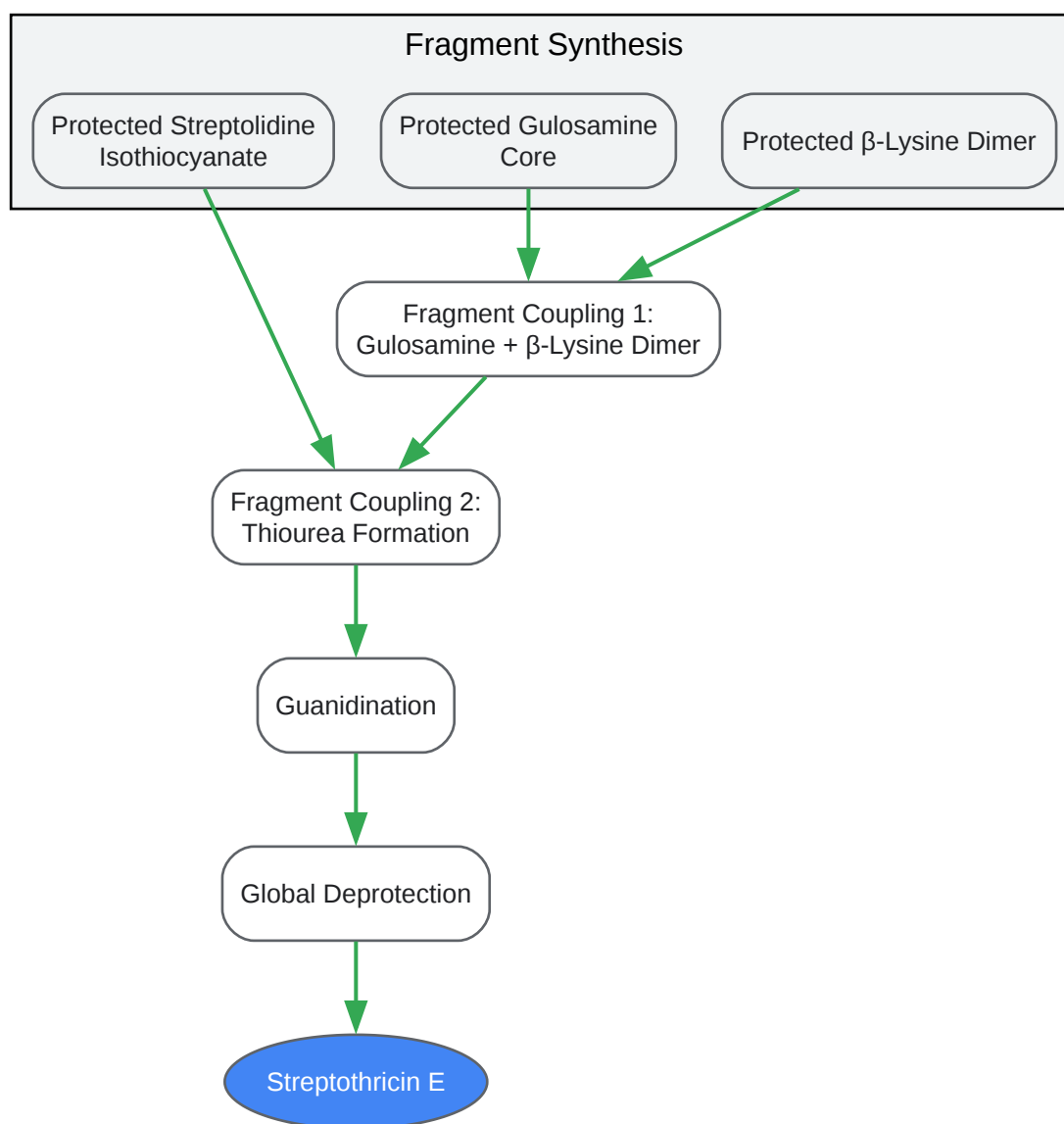
Procedure:

- Clarification of Fermentation Broth: Remove the biomass and suspended solids from the fermentation broth by filtration or centrifugation.
- Adsorption: Add an adsorbent resin like Norite to the clarified broth and stir for a sufficient time to allow the streptothricins to adsorb to the resin.[\[12\]](#)
- Elution: Separate the resin from the broth and elute the streptothricins using an appropriate solvent mixture, such as acidic methanol-water.[\[12\]](#)
- Concentration: Concentrate the eluate under vacuum to reduce the volume.
- Ion-Exchange Chromatography: Further purify the concentrated extract using ion-exchange resin chromatography to separate the basic streptothricin compounds from other components.[\[13\]](#)
- Preparative RP-HPLC: The final purification step involves preparative RP-HPLC to separate the different streptothricin analogs (C, D, E, F) from each other.[\[13\]](#) Collect the fractions corresponding to the **Streptothricin E** peak.
- Desalting and Lyophilization: Desalt the purified **Streptothricin E** fraction and lyophilize to obtain a stable, powdered form.

Conceptual Workflow for Total Synthesis

While a detailed protocol for the total synthesis of **Streptothricin E** is not readily available, a convergent synthesis strategy can be conceptualized based on the successful total synthesis of the closely related Streptothricin F.[5][6] This approach would be of significant interest to medicinal chemists for the generation of novel analogs.

The following diagram outlines a logical workflow for the convergent total synthesis of **Streptothricin E**.



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